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Compound of Interest

Compound Name: 3,5-Dichloronitrobenzene

Cat. No.: B1666198 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

3,5-dichloronitrobenzene, a key intermediate in the synthesis of various industrial and

pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug

development, this document offers a detailed examination of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights

and authoritative references.

Introduction to 3,5-Dichloronitrobenzene
3,5-Dichloronitrobenzene (C₆H₃Cl₂NO₂) is an aromatic organic compound with the CAS

number 618-62-2.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with

two chlorine atoms and a nitro group, gives rise to a unique spectroscopic fingerprint. Accurate

interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its

purity, and understanding its chemical behavior in various applications. This guide provides a

detailed interpretation of each spectroscopic technique, offering a holistic understanding of the

molecule's structural features.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms.
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Experimental Data
The ¹H NMR spectrum of 3,5-dichloronitrobenzene was acquired in deuterated chloroform

(CDCl₃). The observed chemical shifts are presented in the table below.

Chemical Shift (δ) ppm Multiplicity Assignment

8.127 Doublet (d) H-2, H-6

7.694 Triplet (t) H-4

Data sourced from ChemicalBook.[5]

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3,5-dichloronitrobenzene displays two distinct signals in the

aromatic region, consistent with its symmetrical structure.

The Downfield Doublet (8.127 ppm): This signal is assigned to the two equivalent protons at

positions 2 and 6 (H-2 and H-6). These protons are situated ortho to the strongly electron-

withdrawing nitro group (-NO₂), which deshields them, causing them to resonate at a lower

field. The signal appears as a doublet due to coupling with the adjacent proton at position 4

(H-4).

The Upfield Triplet (7.694 ppm): This signal corresponds to the single proton at position 4 (H-

4). This proton is meta to the nitro group and ortho to two chlorine atoms. The signal's

multiplicity as a triplet is a result of coupling with the two equivalent neighboring protons at

positions 2 and 6.

The integration of these peaks would show a 2:1 ratio, corresponding to the two H-2/H-6

protons and the single H-4 proton, respectively.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

While readily available experimental data for the ¹³C NMR spectrum of 3,5-
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dichloronitrobenzene is limited in the public domain, we can predict the expected spectrum

based on the molecular structure and known substituent effects.

Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, the ¹³C NMR spectrum of 3,5-dichloronitrobenzene is

expected to exhibit four distinct signals corresponding to the four unique carbon environments:

C-1 (ipso-carbon attached to the -NO₂ group): This carbon is expected to be the most

deshielded and appear furthest downfield due to the strong electron-withdrawing and

anisotropic effects of the nitro group.

C-3 and C-5 (carbons attached to the Cl atoms): These two equivalent carbons will be

deshielded by the electronegative chlorine atoms and will appear as a single signal.

C-2 and C-6 (carbons adjacent to the nitro group): These two equivalent carbons are

expected to be deshielded due to their proximity to the nitro group.

C-4 (carbon between the two chlorine atoms): This carbon will be influenced by the two meta

chlorine atoms and the para nitro group.

The predicted chemical shift ranges for these carbons are within the typical aromatic region of

120-150 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Characteristic IR Absorption Bands
The key IR absorption bands for 3,5-dichloronitrobenzene are summarized in the table below.
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Wavenumber (cm⁻¹) Functional Group Vibration

~1530-1550 and ~1340-1360 Nitro (NO₂)
Asymmetric and Symmetric

Stretching

~1000-1100 C-N Stretching

~700-800 C-Cl Stretching

~3000-3100 Aromatic C-H Stretching

~1600, ~1475 Aromatic C=C Stretching

Data interpreted from the NIST Gas-Phase IR Spectrum.[6]

Interpretation of the IR Spectrum
The IR spectrum of 3,5-dichloronitrobenzene provides clear evidence for its key functional

groups:

Nitro Group (-NO₂): The strong absorption bands in the regions of 1530-1550 cm⁻¹ and

1340-1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of

the N-O bonds in the nitro group, respectively.

Carbon-Nitrogen Bond (C-N): A peak in the 1000-1100 cm⁻¹ region can be attributed to the

stretching vibration of the C-N bond.

Carbon-Chlorine Bonds (C-Cl): The presence of chlorine atoms is indicated by absorption

bands in the 700-800 cm⁻¹ range.

Aromatic Ring: The peaks in the 3000-3100 cm⁻¹ region are due to the C-H stretching

vibrations of the aromatic ring. The characteristic C=C stretching vibrations of the benzene

ring are observed at approximately 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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Electron Ionization (EI) Mass Spectrum Data
The major peaks observed in the EI mass spectrum of 3,5-dichloronitrobenzene are listed

below.

m/z Relative Intensity (%) Proposed Fragment

191/193/195 79.2 / 50.1 / 8.0 [M]⁺ (Molecular Ion)

145/147 100.0 / 64.5 [M - NO₂]⁺

109 61.0 [C₆H₃Cl]⁺

74 40.5 [C₆H₂]⁺

Data sourced from ChemicalBook and NIST.[2][5]

Interpretation of the Mass Spectrum
Molecular Ion Peak: The mass spectrum shows a cluster of peaks at m/z 191, 193, and 195,

which corresponds to the molecular ion [C₆H₃Cl₂NO₂]⁺. The isotopic pattern with a ratio of

approximately 9:6:1 is characteristic of a compound containing two chlorine atoms,

confirming the molecular formula.

Major Fragmentation Pathways:

The base peak at m/z 145 and its isotopic peak at m/z 147 are formed by the loss of a

nitro group (-NO₂) from the molecular ion. This is a common fragmentation pathway for

nitroaromatic compounds.

The peak at m/z 109 results from the subsequent loss of a chlorine atom from the [M -

NO₂]⁺ fragment.

The peak at m/z 74 can be attributed to the further loss of a chlorine atom and a hydrogen

atom.

Experimental Protocol: A Guide to NMR Sample
Preparation
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The quality of NMR data is highly dependent on proper sample preparation. The following is a

step-by-step methodology for preparing a high-quality NMR sample of a solid compound like

3,5-dichloronitrobenzene.

Select a Suitable Deuterated Solvent: Choose a deuterated solvent that completely dissolves

the sample. For 3,5-dichloronitrobenzene, deuterated chloroform (CDCl₃) is a common

choice.[7][8][9]

Determine the Sample Concentration: For a standard ¹H NMR spectrum, a concentration of

5-20 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[7][8] For ¹³C NMR, a

higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a

reasonable time.[7]

Weigh the Sample: Accurately weigh the desired amount of 3,5-dichloronitrobenzene into a

clean, dry vial.

Dissolve the Sample: Add the appropriate volume of the deuterated solvent to the vial.

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

Filter the Solution (if necessary): If any particulate matter is visible, filter the solution through

a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality

NMR tube.[8][9] This prevents magnetic field inhomogeneities that can degrade the spectral

resolution.

Transfer to the NMR Tube: Carefully transfer the clear solution into the NMR tube to a height

of about 4-5 cm.[7][9]

Cap and Clean the Tube: Securely cap the NMR tube to prevent solvent evaporation. Wipe

the outside of the tube with a lint-free tissue and a solvent like ethanol or acetone to remove

any dust or fingerprints.[7][10]

Label the Sample: Clearly label the NMR tube with the sample identification.

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for integrating the data from various

spectroscopic techniques to confirm the structure of 3,5-dichloronitrobenzene.
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Caption: Workflow for structural elucidation of 3,5-dichloronitrobenzene.

Conclusion
The combined application of ¹H NMR, IR, and Mass Spectrometry provides a robust and self-

validating system for the structural characterization of 3,5-dichloronitrobenzene. The ¹H NMR

spectrum confirms the presence and connectivity of the aromatic protons. IR spectroscopy

identifies the key functional groups, namely the nitro group and the carbon-chlorine bonds.

Mass spectrometry establishes the molecular weight and provides characteristic fragmentation

patterns consistent with the proposed structure. This comprehensive spectroscopic analysis is

indispensable for ensuring the quality and identity of 3,5-dichloronitrobenzene in research

and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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